molecular formula C12H12F3N3O2 B5632995 N-(2-furylmethyl)-2-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetamide

N-(2-furylmethyl)-2-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetamide

Cat. No. B5632995
M. Wt: 287.24 g/mol
InChI Key: GMCVYRQDJDRNOY-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related pyrazole-acetamide derivatives involves multiple steps, including the preparation of the pyrazole-acetamide core followed by subsequent modifications. These syntheses typically employ reactions such as amide formation, cyclization, and aromatic substitution to introduce the diverse functional groups present in the molecule (Chkirate et al., 2019). For molecules with similar structures, the process may involve reacting acetyl chloride with aromatic aldehydes or hydrazine hydrates to form the desired pyrazole-acetamide framework (Panchal & Patel, 2011).

Molecular Structure Analysis

The molecular structure of pyrazole-acetamide derivatives, including their coordination complexes, is characterized by techniques such as single crystal X-ray crystallography, infrared spectrophotometry (IR), nuclear magnetic resonance spectroscopy (NMR), and electrospray ionization-mass spectrometry (ESI-MS). These compounds often display interesting structural features, such as coordination to metal ions through amide O and pyrazole N atoms, leading to diverse coordination environments and supramolecular architectures facilitated by hydrogen bonding interactions (Chkirate et al., 2019).

Chemical Reactions and Properties

Pyrazole-acetamide derivatives undergo various chemical reactions that reflect their functional group chemistry. These reactions can include nucleophilic substitution, electrophilic addition, and coordination to metal ions. The presence of the trifluoromethyl group and the furan ring in the molecule could influence its reactivity, electron distribution, and interaction with metal ions, leading to the formation of coordination complexes with unique properties (Chkirate et al., 2019).

properties

IUPAC Name

N-(furan-2-ylmethyl)-2-[5-methyl-3-(trifluoromethyl)pyrazol-1-yl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12F3N3O2/c1-8-5-10(12(13,14)15)17-18(8)7-11(19)16-6-9-3-2-4-20-9/h2-5H,6-7H2,1H3,(H,16,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMCVYRQDJDRNOY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1CC(=O)NCC2=CC=CO2)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12F3N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(furan-2-ylmethyl)-2-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetamide

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